molecular formula C12H20O2 B14263794 Ethyl 2-hexylcycloprop-2-enecarboxylate CAS No. 131295-27-7

Ethyl 2-hexylcycloprop-2-enecarboxylate

Cat. No.: B14263794
CAS No.: 131295-27-7
M. Wt: 196.29 g/mol
InChI Key: INFUVDNGPQPBES-UHFFFAOYSA-N
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Description

Ethyl 2-hexylcycloprop-2-enecarboxylate (CAS: 131295-27-7) is a cyclopropene derivative with the molecular formula C₁₂H₂₀O₂ and an average molecular mass of 196.290 g/mol . Its structure features a strained cyclopropene ring substituted with a hexyl group at position 2 and an ethyl ester moiety at position 1. The compound’s monoisotropic mass is 196.146330, and it is registered under ChemSpider ID 9194974 .

Properties

CAS No.

131295-27-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-hexylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h9,11H,3-8H2,1-2H3

InChI Key

INFUVDNGPQPBES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1C(=O)OCC

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropenation

Rhodium-Catalyzed Cyclopropenation

The most widely reported method involves the reaction of 1-hexyne with ethyl diazoacetate catalyzed by dirhodium(II) complexes. Key steps include:

  • Reagents : 1-Hexyne, ethyl diazoacetate, Rh₂(OAc)₄ (rhodium(II) acetate).
  • Conditions : Dichloromethane solvent, room temperature, slow addition of diazoacetate via syringe pump.
  • Mechanism : The rhodium catalyst facilitates a [2+1] cycloaddition, forming the cyclopropene ring via carbene transfer.
  • Yield : 71–73% (reported in multiple studies).
  • Example :
    Ethyl diazoacetate (10 mmol) in CH₂Cl₂ is added to a mixture of Rh₂(OAc)₄ (0.24 mmol) and 1-hexyne (30 mmol).  
    After stirring for 1 hour, the product is purified via silica gel chromatography.  
Data Table 1: Rh-Catalyzed Conditions
Catalyst Substrate Solvent Temp (°C) Yield (%) Reference
Rh₂(OAc)₄ 1-Hexyne CH₂Cl₂ 25 71
Rh₂(S-PTTL)₃TPA 1-Hexyne Hexanes -60 64

Silver/Copper Foil-Mediated Cyclopropenation

A solvent-free mechanochemical approach using heterogeneous metal catalysts has emerged as a sustainable alternative:

  • Reagents : 1-Hexyne, ethyl diazoacetate, silver or copper foil.
  • Conditions : Ball milling, ambient temperature, aerobic conditions.
  • Advantages : Eliminates volatile solvents, reduces reaction time.
  • Yield : 68–75%.
  • Example :
    1-Hexyne (2 mmol), ethyl diazoacetate (2 mmol), and Ag foil (10 mg) are placed in a ball-milling jar.  
    Milling at 30 Hz for 2 hours affords the product after column chromatography.  
Data Table 2: Mechanochemical Conditions
Catalyst Substrate Solvent Time (h) Yield (%) Reference
Ag foil 1-Hexyne None 2 75
Cu foil 1-Hexyne None 3 68

Dianion-Mediated Alkylation and Rearrangement

Dianion Functionalization of Cyclopropene Carboxylates

Ethyl 2-hexylcycloprop-2-enecarboxylate can be derived from cyclopropene carboxylate precursors via dianion intermediates:

  • Reagents : Ethyl cycloprop-2-ene carboxylate, alkyllithium reagents (e.g., MeLi), hexyl iodide.
  • Conditions : THF solvent, -78°C to room temperature.
  • Mechanism : Deprotonation forms a dianion, which reacts with electrophiles (e.g., alkyl halides).
  • Yield : 52–67% for C-alkylation.
  • Example :
    Ethyl cycloprop-2-ene carboxylate (0.5 mmol) is treated with MeLi (1.0 mmol) in THF at -78°C.  
    Hexyl iodide (0.55 mmol) is added, and the mixture is stirred for 3 hours before acidic workup.  

Enzymatic Synthesis

Biocatalytic Cyclopropanation

Engineered enzymes (e.g., cytochrome P450 variants) enable stereoselective cyclopropenation:

  • Reagents : 1-Hexyne, ethyl diazoacetate, Aeropyrum pernix protoglobin variant.
  • Conditions : Aqueous buffer, 25°C, NADPH cofactor.
  • Yield : 40–60% with moderate enantioselectivity (up to 80% ee).
  • Limitations : Requires optimization for aliphatic alkynes.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Chiral resolution of racemic this compound is achieved via diastereomeric N-acyloxazolidinones:

  • Reagents : Racemic cyclopropene carboxylate, (R)- or (S)-oxazolidinone.
  • Conditions : Column chromatography on silica gel.
  • Outcome : >99% enantiomeric excess.

Critical Analysis of Methods

Method Advantages Limitations Scalability
Rh-Catalyzed High yield, well-established Requires toxic diazo compounds Industrial
Mechanochemical Solvent-free, rapid Lower yields for internal alkynes Lab-scale
Dianion Alkylation Functional group tolerance Multi-step, harsh conditions Lab-scale
Enzymatic Stereoselectivity, green chemistry Limited substrate scope Emerging

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexylcycloprop-2-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hexylcycloprop-2-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexylcycloprop-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropene ring structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

  • Molecular Formula : C₇H₁₀O₂ (vs. C₁₂H₂₀O₂ for the hexyl derivative).
  • Average Mass : 126.14 g/mol (vs. 196.29 g/mol), reflecting the shorter alkyl chain .
  • Physical State : The methyl derivative is described as a clear liquid , while the physical state of the hexyl analog is unspecified but likely less volatile due to its higher molecular weight .

Data Table: Comparative Analysis

Property Ethyl 2-hexylcycloprop-2-enecarboxylate Ethyl 2-methylcycloprop-2-ene-1-carboxylate
CAS RN 131295-27-7 18941-94-1
Molecular Formula C₁₂H₂₀O₂ C₇H₁₀O₂
Average Mass (g/mol) 196.290 126.14
Key Substituent Hexyl (C₆H₁₃) Methyl (CH₃)
Physical State Not specified Clear liquid
Reactivity Likely moderate (steric hindrance) High
Known Applications Under investigation Organic synthesis, reagent development

Discussion of Substituent Effects

The alkyl chain length (hexyl vs. methyl) profoundly influences these compounds’ properties:

  • Steric Effects : The hexyl chain may reduce reactivity in sterically sensitive reactions but could stabilize the cyclopropene ring against decomposition.
  • Synthetic Utility : The methyl derivative’s compact structure favors rapid reaction kinetics, whereas the hexyl analog’s bulk might be advantageous in designing polymers or surfactants.

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